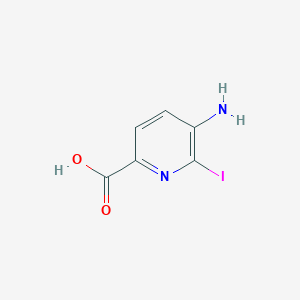
5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine: is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 3-fluoro-2-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product is achieved through techniques such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium thiolate, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in methyl-substituted pyridines .
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique substituents can enhance the biological activity and selectivity of drug candidates.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its fluorinated and brominated substituents, which impart desirable properties such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine and bromine atoms can influence the compound’s lipophilicity, electronic properties, and binding affinity to target proteins .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Comparison: 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and fluoro substituents on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, the bromomethyl group allows for versatile substitution reactions, while the fluoro and trifluoromethyl groups enhance the compound’s stability and lipophilicity .
Properties
Molecular Formula |
C7H4BrF4N |
|---|---|
Molecular Weight |
258.01 g/mol |
IUPAC Name |
5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-2-4-1-5(9)6(13-3-4)7(10,11)12/h1,3H,2H2 |
InChI Key |
SOCBBELZOGGIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
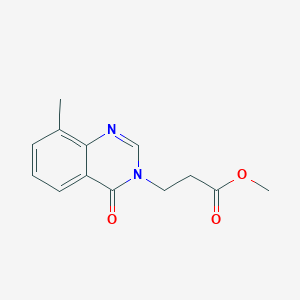
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)
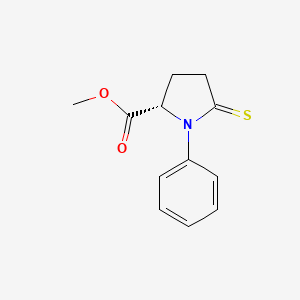

![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)
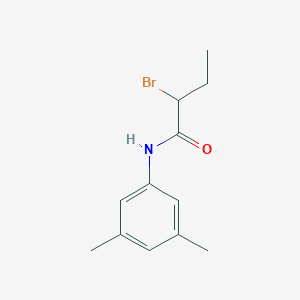
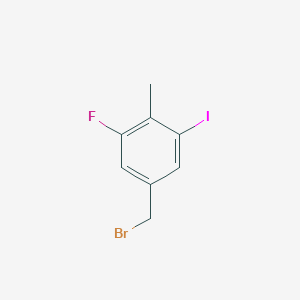
![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
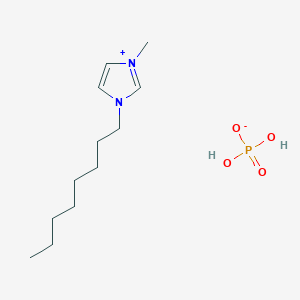
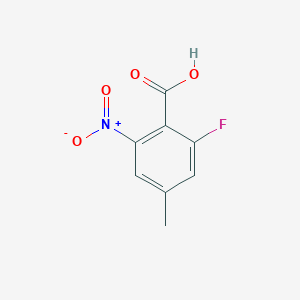
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)
